Abanoquil

Catalog No.
S516711
CAS No.
90402-40-7
M.F
C22H25N3O4
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abanoquil

CAS Number

90402-40-7

Product Name

Abanoquil

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C22H25N3O4/c1-26-18-7-13-5-6-25(12-14(13)8-19(18)27-2)22-10-16(23)15-9-20(28-3)21(29-4)11-17(15)24-22/h7-11H,5-6,12H2,1-4H3,(H2,23,24)

InChI Key

ANZIISNSHPKVRV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate, abanoquil, UK 52046, UK 52046-27, UK-52,046, UK-52046

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC(=C(C=C4C(=C3)N)OC)OC)OC

The exact mass of the compound Abanoquil is 395.1845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Tetrahydroisoquinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Abanoquil is a potent and selective α1-adrenoceptor antagonist belonging to the quinoline chemical class. It is utilized in pharmacological research to investigate the role of α1-adrenoceptors in various physiological systems. Unlike the more common quinazoline-based antagonists such as prazosin, Abanoquil was developed to provide α1-adrenoceptor blockade with a distinct profile regarding its effects on systemic blood pressure, making it a specialized tool for in vivo studies where hemodynamic stability is critical.

Substituting Abanoquil with common α1-blockers like prazosin, doxazosin, or terazosin can lead to confounding results and is not recommended for specific research applications. Abanoquil's quinoline structure differentiates it from the quinazoline class, which has been documented to induce biological effects, such as apoptosis in prostate cancer cells, via mechanisms independent of the α1-adrenoceptor. Furthermore, Abanoquil exhibits a unique functional profile, providing potent α1-adrenoceptor antagonism without the pronounced hypotensive effects characteristic of prazosin and its analogs. This makes it an essential tool for isolating α1-adrenergic effects from systemic cardiovascular changes in in vivo models, a distinction critical for experimental reproducibility and data interpretation.

Differentiated Hemodynamic Profile: α1-Blockade Without Significant Hypotension

In studies with healthy human subjects, intravenous Abanoquil produced significant α1-adrenoceptor antagonism, demonstrated by a >2-fold rightward shift in the phenylephrine pressor dose-response curve. Critically, this potent receptor blockade was achieved with no significant effect on supine or erect blood pressure. This contrasts sharply with the well-documented hypotensive effects of classical α1-antagonists like prazosin, which are central to their clinical use and a frequent confounding factor in research.

Evidence DimensionEffect on Blood Pressure at Doses Achieving Significant α1-Blockade
Target Compound DataNo significant effect on supine or erect blood pressure at a dose of 0.4 µg/kg i.v.
Comparator Or BaselineClassical α1-antagonists (e.g., Prazosin) which characteristically cause hypotension.
Quantified DifferenceQualitatively different hemodynamic profile: achieves functional antagonism without significant blood pressure reduction.
ConditionsHealthy, normotensive human subjects; phenylephrine pressor response assay.

For in vivo experiments, this allows researchers to study the consequences of α1-adrenoceptor blockade without the systemic hemodynamic changes that can obscure or confound results.

Structural Class Distinction: Avoiding Quinazoline-Specific Off-Target Effects

Abanoquil is a quinoline-derivative antagonist. This is a key procurement differentiator from the widely used quinazoline-based antagonists (e.g., prazosin, doxazosin). Certain quinazoline-based compounds have been shown to induce apoptosis in prostate cancer cells through a mechanism that is independent of their action on α1-adrenoceptors. Procuring Abanoquil provides a tool to control for or eliminate these potential class-specific, off-target effects when the research goal is to isolate purely α1-adrenoceptor-mediated pathways.

Evidence DimensionChemical Structure and Potential for Class-Specific Off-Target Effects
Target Compound DataQuinoline derivative
Comparator Or BaselineQuinazoline derivatives (Prazosin, Doxazosin, Terazosin)
Quantified DifferenceBelongs to a different heterocyclic chemical class, mitigating the risk of known quinazoline-specific off-target activities.
ConditionsStudies investigating cellular pathways where α1-adrenoceptor-independent effects could be confounding variables.

Selecting Abanoquil ensures that observed effects are more likely attributable to α1-adrenoceptor antagonism, enhancing experimental specificity and reproducibility.

Demonstrated Functional Antagonism in Peripheral Smooth Muscle Tissue

Abanoquil has demonstrated direct functional efficacy as an α1-adrenoceptor antagonist in isolated tissue preparations. In an organ bath model using porcine cavernosal tissue strips pre-contracted with norepinephrine, Abanoquil was shown to effectively relax the tissue. This confirms its ability to antagonize α1-adrenoceptor-mediated contraction in peripheral smooth muscle, providing a clear functional readout of its activity that is relevant for ex vivo and in vitro assay development.

Evidence DimensionFunctional Relaxation of Contracted Smooth Muscle
Target Compound DataAble to relax contracted cavernosal tissue strips.
Comparator Or BaselineNorepinephrine-induced contraction.
Quantified DifferenceDemonstrates functional antagonism in a relevant physiological tissue model.
ConditionsOrgan bath model with porcine cavernosal tissue strips.

This provides direct evidence of functional activity in a peripheral tissue, making it a suitable choice for ex vivo studies of smooth muscle physiology where α1-adrenoceptors are the primary target.

In Vivo Models Requiring α1-Blockade Without Hemodynamic Confounders

For animal studies investigating the role of α1-adrenoceptors in CNS function, renal physiology, or metabolic processes, Abanoquil is the appropriate choice when the hypotensive effects of standard antagonists like prazosin would interfere with the experimental endpoint. Its demonstrated ability to block receptors without altering baseline blood pressure ensures that observed outcomes are due to targeted receptor antagonism, not systemic cardiovascular changes.

Control Compound for Isolating α1-Adrenoceptor-Specific Pathways

When studying cellular processes like apoptosis or cell cycle regulation, where quinazoline-based drugs are known to have potential off-target effects, Abanoquil serves as a critical control. By using this quinoline-based antagonist, researchers can confirm that an observed biological effect is truly mediated by the α1-adrenoceptor and not a chemical class-specific artifact.

Ex Vivo Studies of Peripheral Smooth Muscle Function

In organ bath experiments on isolated smooth muscle tissues, such as corpus cavernosum, bladder, or small arteries, Abanoquil is a validated tool to probe the contribution of α1-adrenoceptor-mediated tone. Its proven functional efficacy in these preparations makes it a reliable choice for characterizing contractile mechanisms.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

395.18450629 Da

Monoisotopic Mass

395.18450629 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F738MWY53L

Other CAS

90402-40-7

Wikipedia

Abanoquil

Dates

Last modified: 02-18-2024
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2: Schafers RF, Elliott HL, Howie CA, Reid JL. Studies with abanoquil (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects. Br J Clin Pharmacol. 1991 Nov;32(5):599-604. PubMed PMID: 1683249; PubMed Central PMCID: PMC1368637.
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4: Schafers RF, Elliott HL, Meredith PA, Miller SH, Reid JL. Studies with abanoquil (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: II. Duration of action, pharmacokinetics and concentration-effect relationships in normotensive subjects. Br J Clin Pharmacol. 1991 Nov;32(5):605-10. PubMed PMID: 1683250; PubMed Central PMCID: PMC1368638.
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7: Chess-Williams R, Aston N, Couldwell C. Alpha 1A-adrenoceptor subtype mediates contraction of the rat urethra. J Auton Pharmacol. 1994 Dec;14(6):375-81. PubMed PMID: 7876271.
8: Yasutake M, Avkiran M. Effects of selective alpha 1A-adrenoceptor antagonists on reperfusion arrhythmias in isolated rat hearts. Mol Cell Biochem. 1995 Jun 7-21;147(1-2):173-80. PubMed PMID: 7494547.
9: Vanoli E, Hull SS Jr, Foreman RD, Ferrari A, Schwartz PJ. Alpha 1-adrenergic blockade and sudden cardiac death. J Cardiovasc Electrophysiol. 1994 Jan;5(1):76-89. PubMed PMID: 7910510.
10: Toivonen L. Influence of acute alpha 1-adrenergic antagonism on heart rate variability in patients with old myocardial infarction. J Cardiovasc Pharmacol. 1994 Jun;23(6):932-5. PubMed PMID: 7523785.
11: Ho SL, Honner V, Docherty JR. Investigation of the subtypes of alpha2-adrenoceptor mediating prejunctional inhibition in rat atrium and cerebral cortex. Naunyn Schmiedebergs Arch Pharmacol. 1998 Jun;357(6):634-9. PubMed PMID: 9686939.
12: Forray C, Bard JA, Wetzel JM, Chiu G, Shapiro E, Tang R, Lepor H, Hartig PR, Weinshank RL, Branchek TA, et al. The alpha 1-adrenergic receptor that mediates smooth muscle contraction in human prostate has the pharmacological properties of the cloned human alpha 1c subtype. Mol Pharmacol. 1994 Apr;45(4):703-8. PubMed PMID: 8183249.
13: Chapple CR, Burt RP, Andersson PO, Greengrass P, Wyllie M, Marshall I. Alpha 1-adrenoceptor subtypes in the human prostate. Br J Urol. 1994 Nov;74(5):585-9. PubMed PMID: 7530122.
14: Flores NA, Sheridan DJ. Electrophysiological effects of alpha-adrenoceptor stimulation in perfused and superfused myocardium. J Mol Cell Cardiol. 1991 Aug;23(8):973-85. PubMed PMID: 1682501.
15: Spiers JP, Harron DW, Wilson R. Duration of action and effect on baroreflex function of the anti-arrhythmic alpha 1 antagonist UK-52,046. J Pharm Pharmacol. 1991 Jan;43(1):70-2. PubMed PMID: 1676070.
16: Flores NA, Sheridan DJ. Electrophysiological and antiarrhythmic effects of UK 52,046-27 during ischaemia and reperfusion in the guinea-pig heart. Br J Pharmacol. 1989 Mar;96(3):670-4. PubMed PMID: 2720297; PubMed Central PMCID: PMC1854398.
17: Silke B, Zezulka AV, Verma SP, Tham TC, Taylor SH. Haemodynamic dose-response effects of UK-52,046 in ischaemic disease with or without impaired left ventricular function. Br J Clin Pharmacol. 1990 Jun;29(6):749-58. PubMed PMID: 1974144; PubMed Central PMCID: PMC1380178.
18: Spiers JP, Harron DW, Wilson R, Allen JD. UK-52,046 (a novel alpha 1-adrenoceptor antagonist) and the role of alpha-adrenoceptor stimulation and blockade on atrioventricular conduction. J Cardiovasc Pharmacol. 1990 Nov;16(5):824-30. PubMed PMID: 1703607.
19: Anyukhovsky EP, Guo SD, Danilo P Jr, Rosen MR. Responses to norepinephrine of normal and "ischemic" canine Purkinje fibers are consistent with activation of different alpha 1-receptor subtypes. J Cardiovasc Electrophysiol. 1997 Jun;8(6):658-66. PubMed PMID: 9209967.
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